molecular formula C11H18N4O5S B12573685 (1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid CAS No. 197702-36-6

(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid

Cat. No.: B12573685
CAS No.: 197702-36-6
M. Wt: 318.35 g/mol
InChI Key: RCBJACYFANFNGP-BDAKNGLRSA-N
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Description

(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[320]heptane-6-sulfonic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions typically involve the use of dichloromethane under blue LED irradiation at 450 nm, with a catalyst such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 . This method allows for the efficient isolation of the desired bicyclic scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of (1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid is unique due to its specific bicyclic structure and the presence of both a sulfonic acid group and a piperidinyl carbamoyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

197702-36-6

Molecular Formula

C11H18N4O5S

Molecular Weight

318.35 g/mol

IUPAC Name

(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid

InChI

InChI=1S/C11H18N4O5S/c16-10-9-8(15(10)21(18,19)20)3-6-14(9)11(17)13-7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H,13,17)(H,18,19,20)/t8-,9+/m1/s1

InChI Key

RCBJACYFANFNGP-BDAKNGLRSA-N

Isomeric SMILES

C1CN([C@H]2[C@@H]1N(C2=O)S(=O)(=O)O)C(=O)NC3CCNCC3

Canonical SMILES

C1CNCCC1NC(=O)N2CCC3C2C(=O)N3S(=O)(=O)O

Origin of Product

United States

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